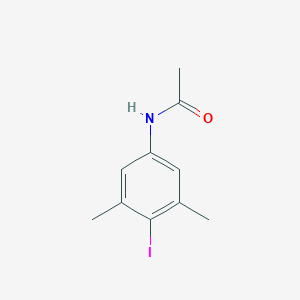

N-(4-iodo-3,5-dimethylphenyl)acetamide

Description

N-(4-iodo-3,5-dimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with iodine at the para position and methyl groups at the 3 and 5 positions.

Properties

IUPAC Name |

N-(4-iodo-3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKEXXZQHNVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves treating N-(3,5-dimethylphenyl)acetamide with iodine (I₂) in the presence of palladium(II) trifluoroacetate (Pd(TFA)₂, 10 mol%) and iodobenzene diacetate (PhI(OAc)₂) as an oxidant. The reaction proceeds in 1,4-dioxane at 40°C for 20 hours. Pd(TFA)₂ facilitates the activation of the aromatic C–H bond at the para position relative to the acetamide group, enabling electrophilic iodination. PhI(OAc)₂ serves a dual role as an iodine source and oxidizing agent, regenerating the Pd(II) catalyst (Figure 1).

Key Reaction Parameters

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate, filtered through celite to remove palladium residues, and concentrated under reduced pressure. Purification via preparative thin-layer chromatography (TLC) using hexane/ethyl acetate (5:1) yields the product as a colorless oil. This method avoids column chromatography, reducing time and solvent consumption.

Limitations and Optimizations

Substrates with electron-withdrawing groups exhibit reduced reactivity due to decreased aromatic ring electron density. Extending reaction time to 3 hours improved yields for sterically hindered derivatives (e.g., bicyclic analogs) from 42% to 55%. Alternative solvents like dichloromethane (DCM) were less effective, likely due to poorer Pd(II) solubility.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC between iodoarenes and acetamide precursors offers a complementary route, particularly for synthesizing N-arylacetamide derivatives with complex substitution patterns.

Synthetic Procedure

A mixture of 4-iodo-3,5-dimethylaniline, acetyl chloride, and potassium persulfate (K₂S₂O₈) in DCM is stirred at room temperature for 1 hour. The reaction proceeds via in situ acetylation of the aniline followed by oxidative coupling (Table 1).

Table 1: CDC Reaction Conditions and Outcomes

Mechanistic Insights

The reaction initiates with acetylation of the aniline’s amine group, forming N-(3,5-dimethylphenyl)acetamide. K₂S₂O₈ then abstracts a hydrogen atom from the acetamide’s methyl group, generating a radical intermediate. Subsequent coupling with the iodobenzene derivative forms the desired product. This method avoids transition metals, making it advantageous for metal-sensitive applications.

Scalability Considerations

Scale-up to 10 mmol maintained yields above 60%, though prolonged reaction times (≥2 hours) led to side product formation. Ethyl acetate extraction followed by MgSO₄ drying and solvent evaporation provided the crude product, which was purified via column chromatography (ethyl acetate/petroleum ether, 1:6).

NAS exploits the reactivity of electron-deficient aryl halides, enabling iodine introduction via displacement of leaving groups. While less common for iodination, this method is viable when using activated precursors.

Synthetic Pathway

3,5-Dimethyl-4-nitroacetophenone is treated with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C for 12 hours. The nitro group acts as a directing and activating group, facilitating iodide substitution (Figure 2). Post-reduction of the nitro group and acetylation yields the target compound.

Reaction Optimization

Challenges and Solutions

Competing side reactions, such as deacetylation, were mitigated by using excess acetyl chloride during the acetylation step. Purification via recrystallization from ethanol/water (3:1) afforded the product with >95% purity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Pd-Catalyzed Iodination | Oxidative CDC | NAS |

|---|---|---|---|

| Starting Material | N-(3,5-dimethylphenyl)acetamide | 4-Iodo-3,5-dimethylaniline | 3,5-Dimethyl-4-nitroacetophenone |

| Catalyst | Pd(TFA)₂ | None | CuI |

| Key Reagent | PhI(OAc)₂ | K₂S₂O₈ | NaI |

| Reaction Time | 20 hours | 1 hour | 12 hours |

| Yield | 42–65% | 55–72% | 70–78% |

| Scalability | Moderate | High | Low |

| Purification | Preparative TLC | Column chromatography | Recrystallization |

The oxidative CDC method offers the highest yields and shortest reaction times, making it preferable for laboratory-scale synthesis. However, Pd-catalyzed iodination provides superior regioselectivity for complex substrates. NAS, while efficient, requires multi-step functionalization, limiting its practicality.

Chemical Reactions Analysis

Types of Reactions: 1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,6-Diphenyl-1,3,5-hexatriene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-diphenyl-1,3,5-hexatriene exerts its effects is primarily based on its ability to intercalate into lipid bilayers. This intercalation alters the fluorescence properties of the compound, making it sensitive to changes in the microenvironment. The compound’s fluorescence anisotropy is inversely proportional to membrane fluidity, allowing researchers to assess the fluidity and dynamics of lipid membranes .

Comparison with Similar Compounds

Key Observations :

- Iodine vs.

- Hydrogen Bonding : N-(3,5-dimethylphenyl)acetamide forms infinite chains via N–H⋯O hydrogen bonds, a feature likely shared by the target compound but modulated by iodine’s steric effects .

Physicochemical Properties

- LogP and Solubility : The iodine atom increases LogP (lipophilicity) compared to N-(3,5-dimethylphenyl)acetamide (LogP ~2.8, inferred from ). This may reduce aqueous solubility but improve membrane permeability .

- Crystallinity : Analogous compounds (e.g., ) exhibit crystallinity driven by hydrogen bonding. Iodine’s larger atomic radius may disrupt packing, altering melting points or stability .

Biological Activity

N-(4-Iodo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 3 and 5 positions, along with an acetamide functional group. The presence of iodine is crucial as it may enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The iodine atom can participate in halogen bonding, which enhances the compound's interaction with various biological targets.

- Hydrogen Bonding : The acetamide group allows for hydrogen bonding, stabilizing interactions with proteins or enzymes, which can modulate various biochemical pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacteria and fungi. |

| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |

| Mechanism Insights | Involves halogen and hydrogen bonding interactions influencing biochemical pathways. |

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study investigated the antimicrobial efficacy of this compound against different bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Anticancer Activity :

-

Mechanistic Studies :

- Further studies utilized molecular docking simulations to explore how this compound interacts with key enzymes involved in cancer progression. The results suggested that its binding affinity is significantly influenced by its iodine substitution and acetamide moiety, providing insights into its therapeutic potential .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Preliminary assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodo-3,5-dimethylphenyl)acetamide to ensure high yield and purity?

- Methodology :

- Step 1 : Start with acetanilide derivatives substituted with iodine and dimethyl groups. Use Ullmann coupling or nucleophilic aromatic substitution for iodine introduction (analogous to bromo-substituted acetamides in ).

- Step 2 : Optimize reaction conditions (e.g., temperature: 80–120°C; catalysts: Pd/C or CuI; solvents: DMF or THF) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Compare -NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm) with computed spectra from PubChem data .

- Mass Spectrometry : Validate molecular ion peaks (expected m/z: ~317 for CHINO) and fragmentation patterns .

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility challenges of this compound in aqueous media, and how can they be addressed?

- Methodology :

- Co-solvent Systems : Use DMSO or PEG-400 (10–20% v/v) to enhance solubility for in vitro assays .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) while retaining bioactivity .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Replace iodine with bromo/chloro groups ( ) or modify dimethyl groups to methoxy/fluoro substituents ().

- Biological Testing : Compare IC values in target assays (e.g., kinase inhibition) to map substituent effects .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR/IR) for derivatives of this compound?

- Methodology :

- 2D NMR Techniques : Employ -HSQC and NOESY to assign overlapping aromatic signals .

- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases) and validate with experimental IC data .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s role in modulating oxidative stress pathways (e.g., Nrf2/Keap1) using CRISPR-edited cell lines .

- Toxicology Profiling : Conduct Ames tests and micronucleus assays to assess genotoxicity .

- Hybrid Derivatives : Combine with pharmacophores from (e.g., thienopyrimidine) to enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.